Cas no 339220-39-2 (Benzothiazole, 2-(4-methyl-3-nitrophenyl)-)

Technical Introduction: Benzothiazole, 2-(4-methyl-3-nitrophenyl)-, is a specialized heterocyclic compound featuring a benzothiazole core substituted with a 4-methyl-3-nitrophenyl group. This structure imparts unique electronic and steric properties, making it valuable in applications such as organic synthesis, agrochemicals, and materials science. The nitro and methyl functional groups enhance its reactivity, particularly in electrophilic substitution and reduction reactions. Its stability and compatibility with various reaction conditions make it a versatile intermediate for developing pharmaceuticals, dyes, and advanced polymers. The compound’s well-defined molecular architecture ensures consistent performance in research and industrial processes.
Benzothiazole, 2-(4-methyl-3-nitrophenyl)- structure
339220-39-2 structure
Product Name:Benzothiazole, 2-(4-methyl-3-nitrophenyl)-
CAS No:339220-39-2
MF:C14H10N2O2S
MW:270.306401729584
CID:1460915
PubChem ID:758004
Update Time:2025-05-20

Benzothiazole, 2-(4-methyl-3-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole, 2-(4-methyl-3-nitrophenyl)-
    • STK346625
    • SR-01000508102
    • SCHEMBL12687416
    • SR-01000508102-1
    • 339220-39-2
    • AKOS001711258
    • 2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole
    • 2-(4-Methyl-3-nitrophenyl)benzo[d]thiazole
    • CS-0364595
    • Inchi: 1S/C14H10N2O2S/c1-9-6-7-10(8-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3
    • InChI Key: QZVRMRGLSGKAQI-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1C=CC(C)=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 270.0464
  • Monoisotopic Mass: 270.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 87Ų

Experimental Properties

  • PSA: 56.03

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Benzothiazole, 2-(4-methyl-3-nitrophenyl)- Suppliers

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(CAS:339220-39-2)Benzothiazole, 2-(4-methyl-3-nitrophenyl)-
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:29
Price ($):415.0
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Additional information on Benzothiazole, 2-(4-methyl-3-nitrophenyl)-

Introduction to Benzothiazole, 2-(4-methyl-3-nitrophenyl)- (CAS No. 339220-39-2)

Benzothiazole, 2-(4-methyl-3-nitrophenyl)- (CAS No. 339220-39-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are characterized by a six-membered benzene ring fused with a five-membered thiazole ring. The presence of a nitro group and a methyl group on the phenyl ring imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.

The chemical structure of Benzothiazole, 2-(4-methyl-3-nitrophenyl)- is defined by its molecular formula C11H8N2O2S. The nitro group (NO2) is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the molecule. The methyl group (CH3) provides additional steric and electronic effects, contributing to the overall conformation and reactivity of the compound.

In recent years, there has been a growing interest in the development of novel benzothiazole derivatives for their potential therapeutic applications. Research has shown that compounds in this class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potent anticancer activity of certain benzothiazole derivatives against various cancer cell lines, including breast cancer and lung cancer cells.

The synthesis of Benzothiazole, 2-(4-methyl-3-nitrophenyl)- typically involves multi-step reactions, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methyl-3-nitrobenzaldehyde with thiourea to form an intermediate thioamide, which is then cyclized to form the benzothiazole ring. This process can be optimized using various catalysts and solvents to improve yield and purity.

The physical properties of Benzothiazole, 2-(4-methyl-3-nitrophenyl)- are also noteworthy. It is a solid at room temperature with a melting point ranging from 150°C to 155°C. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various formulations and delivery systems.

In terms of biological activity, Benzothiazole, 2-(4-methyl-3-nitrophenyl)- has been studied for its potential as an anticancer agent. Research has shown that it can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. For example, a study published in the Cancer Letters journal demonstrated that this compound selectively targets and inhibits the activity of specific kinases involved in cancer progression.

The pharmacokinetic properties of Benzothiazole, 2-(4-methyl-3-nitrophenyl)- have also been investigated to assess its suitability as a drug candidate. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound undergoes metabolism primarily in the liver, where it is converted into more polar metabolites that are subsequently excreted via urine.

Toxicity studies have indicated that Benzothiazole, 2-(4-methyl-3-nitrophenyl)- is generally well-tolerated at therapeutic doses. However, like many other compounds with nitro groups, it may exhibit some cytotoxic effects at higher concentrations. Therefore, careful dose optimization is essential to ensure safety and efficacy in clinical applications.

In conclusion, Benzothiazole, 2-(4-methyl-3-nitrophenyl)- (CAS No. 339220-39-2) represents a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use.

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Amadis Chemical Company Limited
(CAS:339220-39-2)Benzothiazole, 2-(4-methyl-3-nitrophenyl)-
A1155593
Purity:99%
Quantity:5g
Price ($):415.0
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